molecular formula C20H28N2O3 B7049948 2-[1-(4-Benzylpiperidine-1-carbonyl)piperidin-3-yl]acetic acid

2-[1-(4-Benzylpiperidine-1-carbonyl)piperidin-3-yl]acetic acid

Cat. No.: B7049948
M. Wt: 344.4 g/mol
InChI Key: FICAGJCZPXMKAX-UHFFFAOYSA-N
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Description

2-[1-(4-Benzylpiperidine-1-carbonyl)piperidin-3-yl]acetic acid is a complex organic compound that features a piperidine ring structure. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-Benzylpiperidine-1-carbonyl)piperidin-3-yl]acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-Benzylpiperidine-1-carbonyl)piperidin-3-yl]acetic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Benzyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.

Scientific Research Applications

2-[1-(4-Benzylpiperidine-1-carbonyl)piperidin-3-yl]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[1-(4-Benzylpiperidine-1-carbonyl)piperidin-3-yl]acetic acid involves its interaction with specific molecular targets in the body. The piperidine ring structure allows it to interact with various enzymes and receptors, potentially modulating their activity. This can lead to changes in biological pathways and physiological responses .

Comparison with Similar Compounds

Properties

IUPAC Name

2-[1-(4-benzylpiperidine-1-carbonyl)piperidin-3-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O3/c23-19(24)14-18-7-4-10-22(15-18)20(25)21-11-8-17(9-12-21)13-16-5-2-1-3-6-16/h1-3,5-6,17-18H,4,7-15H2,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FICAGJCZPXMKAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)N2CCC(CC2)CC3=CC=CC=C3)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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